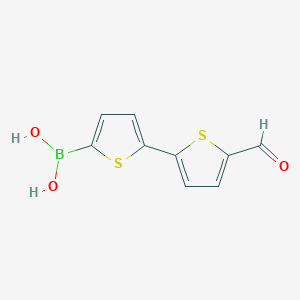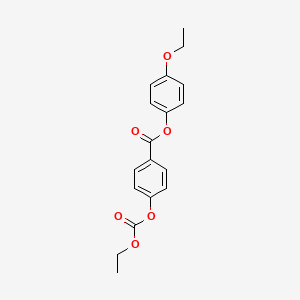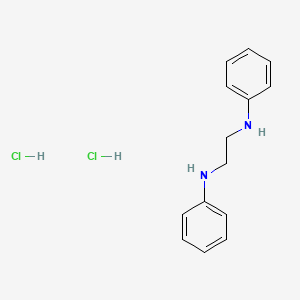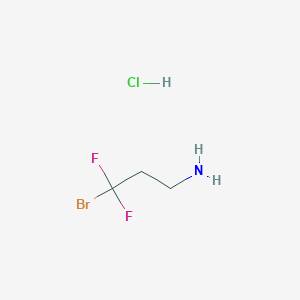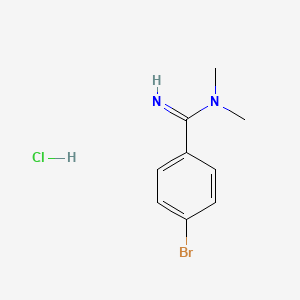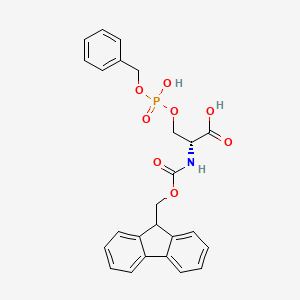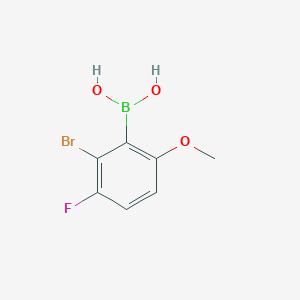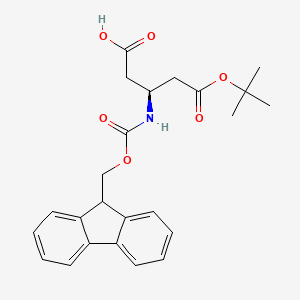
(3-(叔丁基氨基羰基)-4-氟苯基)硼酸
描述
“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a significant compound within the biomedical sector, holding immense importance in the synthesis of pharmaceutical agents designed to combat a diverse array of illnesses .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular formula of “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is C11H15BFNO3 .Chemical Reactions Analysis
“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” can be used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .科学研究应用
-
Dipeptide Synthesis
- Field : Organic Chemistry
- Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids are used in dipeptide synthesis .
- Method : These ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
- Results : The dipeptides are produced in satisfactory yields in 15 minutes .
-
Polymerization
- Field : Polymer Chemistry
- Application : N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators .
- Method : The polymerization proceeds in a controlled manner, with the experimental molecular weight (Mn) agreeing with theoretical values and a narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
- Results : The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
-
NMR Studies
- Field : Nuclear Magnetic Resonance (NMR) Spectroscopy
- Application : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes .
- Method : Specific details about the methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
-
Remediation of Marine Oil Spills, Dye Removal and Heavy Metal Sensing
- Field : Environmental Science
- Application : Tert-butylacetic acid based amides are used for the gelation of fuel oils and organic solvents. They have applications in remediation of marine oil spills, dye removal and heavy metal sensing .
- Method : These compounds display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form .
- Results : They make excellent candidates for containing oil spills in water bodies .
-
Polymerization of Tert-butyl Acrylate
- Field : Polymer Chemistry
- Application : Living radical polymerization (LRP) of tert-butyl acrylate (tBA) is carried out via dispersion and soap-free emulsion polymerization .
- Method : The polymerization is mediated by cobalt porphyrin [cobalt tetramethoxyphenylporphyrin, (TMOP)Co (ii)] and initiated by 2,2′-azobis [2- (2-imidazolin-2-yl)propane] dihydrochloride (VA-044) .
- Results : The obtained poly (tert-butyl acrylate) (PtBA) particles exhibited good uniformity and controlled particle size whether in the dispersion system or in the soap-free emulsion polymerization .
-
Remediation of Marine Oil Spills, Dye Removal and Heavy Metal Sensing
- Field : Environmental Science
- Application : Tert-butylacetic acid based amides are used for the gelation of fuel oils and organic solvents. They have applications in remediation of marine oil spills, dye removal and heavy metal sensing .
- Method : These compounds display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form .
- Results : They make excellent candidates for containing oil spills in water bodies .
-
Polymerization of Tert-butyl Acrylate
- Field : Polymer Chemistry
- Application : Living radical polymerization (LRP) of tert-butyl acrylate (tBA) is carried out via dispersion and soap-free emulsion polymerization .
- Method : The polymerization is mediated by cobalt porphyrin [cobalt tetramethoxyphenylporphyrin, (TMOP)Co (ii)] and initiated by 2,2′-azobis [2- (2-imidazolin-2-yl)propane] dihydrochloride (VA-044) .
- Results : The obtained poly (tert-butyl acrylate) (PtBA) particles exhibited good uniformity and controlled particle size whether in the dispersion system or in the soap-free emulsion polymerization .
安全和危害
The safety data sheet for a similar compound, 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid, advises against food, drug, pesticide or biocidal product use. It also recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .
未来方向
Boronic acids, including “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
属性
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWLZNHMILCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660236 | |
| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid | |
CAS RN |
874219-26-8 | |
| Record name | B-[3-[[(1,1-Dimethylethyl)amino]carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)
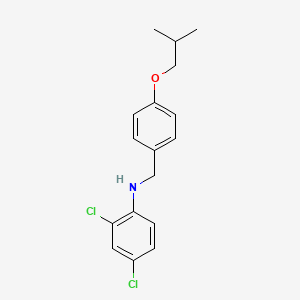
![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)

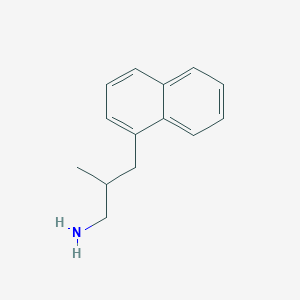
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
